2,6,2',6'-Tetramethylazobenzene NN'-Dioxide

Descripción general

Descripción

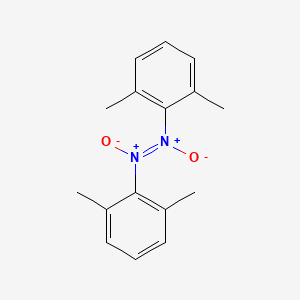

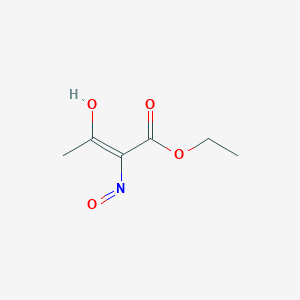

2,6,2’,6’-Tetramethylazobenzene NN’-Dioxide, also known as 2,2’,6,6’-Tetramethylazobenzene-N,N-dioxide, is a chemical compound with the molecular formula C16H18N2O2 . Its molecular weight is 270.3263 .

Molecular Structure Analysis

The molecular structure of 2,6,2’,6’-Tetramethylazobenzene NN’-Dioxide consists of two phenyl rings, each substituted with two methyl groups, and a central azo group (N=N) which is further substituted with two oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6,2’,6’-Tetramethylazobenzene NN’-Dioxide include a molecular weight of 270.3263 and a sublimation enthalpy (Δ sub H°) of 107. ± 12. kJ/mol .Aplicaciones Científicas De Investigación

Synthesis Techniques :

- Li Xiao-ru (2007) demonstrated the synthesis of 2,6,2',6'-Tetramethylazobenzene using phase transfer catalysts, a technique that could be relevant for its production in various scientific applications (Li Xiao-ru, 2007).

Halogenation and Coordination-Catalyzed Reactions :

- D. Fahey (1971) explored the coordination-catalyzed ortho-halogenation of azobenzene, a process that produces compounds like 2,6,2',6'-tetrachloroazobenzene, indicating potential applications in specialized chemical syntheses (D. Fahey, 1971).

Molecular Structure and Reactivity :

- Takeuchi, Ichinohe, and Sekiguchi (2011) investigated the reactions involving similar compounds, leading to the formation of a Si2N2 four-membered ring with non-Kekulé singlet biradical character. This research could imply potential applications in materials science and molecular engineering (Takeuchi, Ichinohe, & Sekiguchi, 2011).

Oxidation Processes :

- T. G. Bonner and R. A. Hancock (1970) studied the oxidation of related nitrosobenzenes, which could be relevant for understanding the chemical behavior and potential applications of 2,6,2',6'-Tetramethylazobenzene NN'-Dioxide in oxidative environments (Bonner & Hancock, 1970).

Energetic Materials and Pharmacology :

- Zlotin et al. (2015) discussed the potential of organic compounds with nitrogen–oxygen bonds, including those similar to 2,6,2',6'-Tetramethylazobenzene NN'-Dioxide, for creating high-energy materials and socially important medications (Zlotin et al., 2015).

Thermochemical Properties :

- Acree et al. (1993) provided insights into the enthalpies of combustion and decomposition of related compounds, offering a basis for understanding the thermochemical properties of 2,6,2',6'-Tetramethylazobenzene NN'-Dioxide (Acree et al., 1993).

Photochemistry and Molecular Interaction :

- Studies like that of Ismael et al. (2012) on the photochemistry of novel tetrazole-saccharyl conjugates could provide insights into the light-induced reactions and properties of 2,6,2',6'-Tetramethylazobenzene NN'-Dioxide and similar compounds (Ismael et al., 2012).

Propiedades

IUPAC Name |

(E)-(2,6-dimethylphenyl)-[(2,6-dimethylphenyl)-oxidoazaniumylidene]-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-7-5-8-12(2)15(11)17(19)18(20)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3/b18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIONWYNTORJQI-ISLYRVAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)[N+](=[N+](C2=C(C=CC=C2C)C)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)/[N+](=[N+](/C2=C(C=CC=C2C)C)\[O-])/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6,2',6'-Tetramethylazobenzene NN'-Dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of determining the dissociation enthalpy of the N=N bond in 2,2',6,6'-Tetramethylazobenzene-N,N'-Dioxide?

A1: Understanding the strength of the N=N bond in 2,2',6,6'-Tetramethylazobenzene-N,N'-Dioxide (TMABOO) is crucial for predicting its reactivity and potential applications. The research paper [] aimed to determine this bond dissociation enthalpy experimentally. By measuring the enthalpies of combustion and vaporization, along with the enthalpy of decomposition of TMABOO into its corresponding nitroso-compounds, the researchers were able to calculate a N=N bond dissociation enthalpy of (72.2±12.2) kJ·mol-1 []. This value provides valuable insight into the stability and potential reactivity of this compound, which can inform further research into its chemical behavior and potential uses.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1418096.png)

![2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1418101.png)

![N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea](/img/structure/B1418104.png)

![[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid](/img/structure/B1418106.png)

![(Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide](/img/structure/B1418108.png)

![7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418110.png)